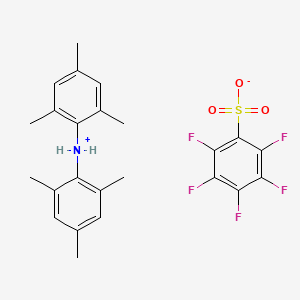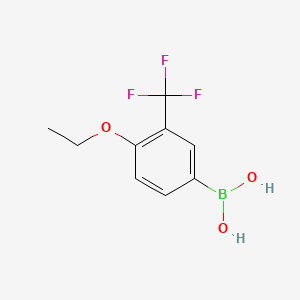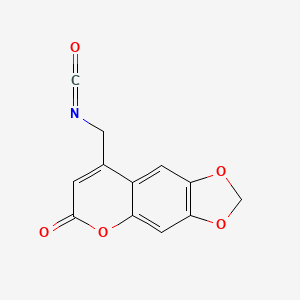
4-Isocyanatomethyl-6,7-methylenedioxycoumarin
Übersicht
Beschreibung
4-Isocyanatomethyl-6,7-methylenedioxycoumarin is a chemical compound with the molecular formula C12H7NO5 . Its average mass is 245.188 Da and its monoisotopic mass is 245.032425 Da .
Physical and Chemical Properties This compound has a density of 1.5±0.1 g/cm3, a boiling point of 419.9±45.0 °C at 760 mmHg, and a flash point of 216.7±23.2 °C . It has 6 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds . Its polar surface area is 74 Å2 .
Wissenschaftliche Forschungsanwendungen
Induction of Cell Differentiation in Leukemia
A study focused on the effects of 5,6,7-trioxygenated coumarins isolated from Pterocaulon polystachyum on human promonocytic U-937 cells. These compounds, including derivatives of 6,7-methylenedioxycoumarin, showed potential in reducing cell proliferation and inducing cell differentiation. This indicates a possible therapeutic role in leukemia management (Riveiro et al., 2004).
Cytotoxicity and Apoptosis in Glioma Cell Lines
Another study discovered that certain 5-oxygenated-6,7-methylenedioxycoumarins isolated from Pterocaulon species exhibit significant cytotoxicity against glioma cells. These compounds demonstrated selective cytotoxicity for tumor cells, suggesting potential as therapeutic agents for glioma (Vianna et al., 2012).
Fluorescence Labeling Reagent for Fatty Acids
Coumarin derivatives like 4-bromomethyl-6,7-methylenedioxycoumarins have been identified as highly sensitive fluorescence labeling reagents for carboxylic acids. This application is crucial in biochemical analysis, including the labeling of free fatty acids in human blood plasma (Takadate et al., 1992).
Anti-Proliferative Effects in Cancer Cell Lines
Research on a novel copper(II) complex with 4-methylcoumarin-6,7-dioxactetate ligand demonstrated potent in vitro anti-proliferative effects on human neoplastic cells. The complex's ability to induce apoptotic and necrotic cell death suggests its potential as a cancer treatment agent (Thati et al., 2007).
Synthesis and Characterization of Novel Coumarins
A study focused on the synthesis and characterization of new coumarin derivatives, including 6-ethoxy-4-methylcoumarin, highlighted their potential biological activities. The antioxidant properties and cytotoxic effects of these compounds offer insight into their use in medicinal applications (Çelikezen et al., 2020).
Structure-Activity Relationships in Leukemic Cells
Further research into the structure-activity relationships of various polyoxygenated coumarins demonstrated their role in inhibiting cell growth and inducing differentiation in leukemic cells. This provides valuable insights into the potential of coumarins as differentiation agents against leukemia (Riveiro et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-(isocyanatomethyl)-[1,3]dioxolo[4,5-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO5/c14-5-13-4-7-1-12(15)18-9-3-11-10(2-8(7)9)16-6-17-11/h1-3H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZBKPDCGYLOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659930 | |
| Record name | 8-(Isocyanatomethyl)-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isocyanatomethyl-6,7-methylenedioxycoumarin | |
CAS RN |
97744-89-3 | |
| Record name | 8-(Isocyanatomethyl)-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Methylenedioxy-4-isocyanatomethylcoumarin [for HPLC Labeling] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)
![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)
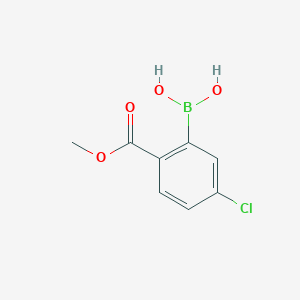
![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)

![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)
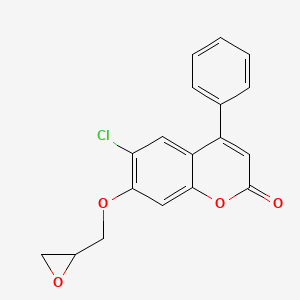
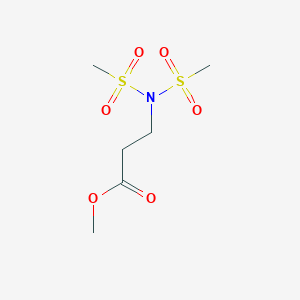
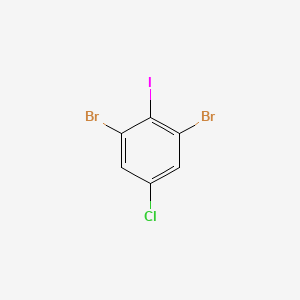
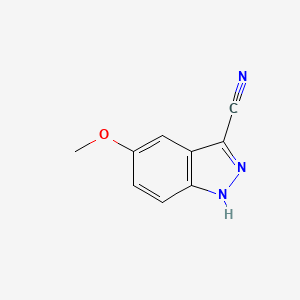
![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)
![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)
